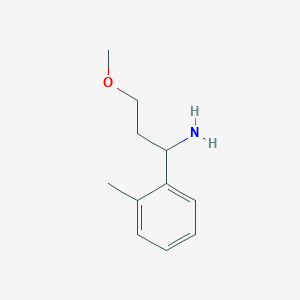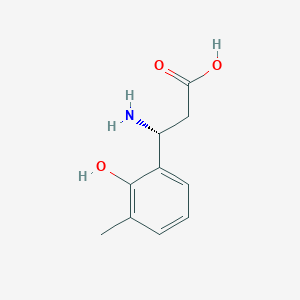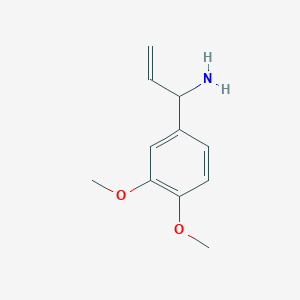
1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid hydrochloride is a chemical compound with the molecular formula C10H9ClO3 It is a derivative of indene, a bicyclic hydrocarbon, and is characterized by the presence of a carboxylic acid group and a ketone group on the indene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with indene, which undergoes a series of chemical reactions to introduce the desired functional groups.
Oxidation: Indene is first oxidized to form 1-indanone, a key intermediate.
Carboxylation: The 1-indanone is then subjected to carboxylation to introduce the carboxylic acid group at the 4-position of the indene ring.
Hydrochloride Formation: Finally, the carboxylic acid derivative is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of 1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product. The industrial process also includes purification steps, such as recrystallization, to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to form more complex derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in different derivatives.
Substitution: The compound can undergo substitution reactions, where the carboxylic acid group or the ketone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Products include carboxylic acids and ketones with additional functional groups.
Reduction: Products include alcohols and other reduced derivatives.
Substitution: Products include various substituted indene derivatives.
Wissenschaftliche Forschungsanwendungen
1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid hydrochloride involves its interaction with molecular targets and pathways in biological systems. The compound can act as an inhibitor or modulator of specific enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Oxo-2,3-dihydro-1H-indene-2-carboxylic acid: Similar structure but with the carboxylic acid group at the 2-position.
1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid methyl ester: A methyl ester derivative of the compound.
2,3-Dihydro-1-oxo-1H-indene-4-carbonitrile: A nitrile derivative with different functional groups.
Uniqueness
1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid hydrochloride is unique due to its specific functional groups and their positions on the indene ring. This uniqueness imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C10H9ClO3 |
|---|---|
Molekulargewicht |
212.63 g/mol |
IUPAC-Name |
1-oxo-2,3-dihydroindene-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H8O3.ClH/c11-9-5-4-6-7(9)2-1-3-8(6)10(12)13;/h1-3H,4-5H2,(H,12,13);1H |
InChI-Schlüssel |
NDDYKIVBQZAGQO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)C2=C1C(=CC=C2)C(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-(Tert-butyl)-4-chloro-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine](/img/structure/B13044918.png)













